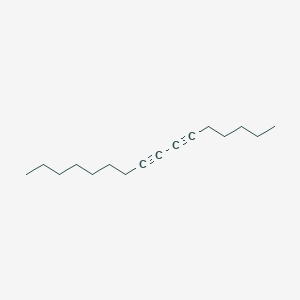
6,8-Hexadecadiyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Hexadecadiyne is an organic compound with the molecular formula C₁₆H₂₆. It is characterized by the presence of two triple bonds located at the 6th and 8th positions of a sixteen-carbon chain. This compound is part of the alkyne family, known for their carbon-carbon triple bonds, which impart unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Hexadecadiyne typically involves the coupling of shorter alkyne fragments. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidant such as oxygen or air. The reaction conditions often include a solvent like pyridine or dimethylformamide and a base such as potassium carbonate to facilitate the deprotonation of the terminal alkyne.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 6,8-Hexadecadiyne undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of the triple bonds using catalysts such as palladium on carbon can convert this compound to hexadecane.
Substitution: The terminal hydrogen atoms can be substituted with various functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens like bromine or chlorine in the presence of light or heat, and organometallic reagents like Grignard reagents.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Hexadecane.
Substitution: Halogenated derivatives or organometallic compounds.
Wissenschaftliche Forschungsanwendungen
6,8-Hexadecadiyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of polymers and materials with unique electronic properties.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes, providing insights into enzyme specificity and mechanism.
Industry: this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and electronic components.
Wirkmechanismus
The mechanism by which 6,8-Hexadecadiyne exerts its effects depends on the specific reaction or application. In chemical reactions, the triple bonds act as reactive sites for addition or substitution reactions. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
1,4-Hexadiyne: Another alkyne with two triple bonds, but located at the 1st and 4th positions.
1,8-Nonadiyne: A shorter alkyne with triple bonds at the 1st and 8th positions.
1,10-Undecadiyne: An alkyne with triple bonds at the 1st and 10th positions.
Uniqueness: 6,8-Hexadecadiyne is unique due to its longer carbon chain and the specific positioning of its triple bonds. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
648435-59-0 |
|---|---|
Molekularformel |
C16H26 |
Molekulargewicht |
218.38 g/mol |
IUPAC-Name |
hexadeca-6,8-diyne |
InChI |
InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-11,13H2,1-2H3 |
InChI-Schlüssel |
BYKJAXTYXSPUSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC#CC#CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


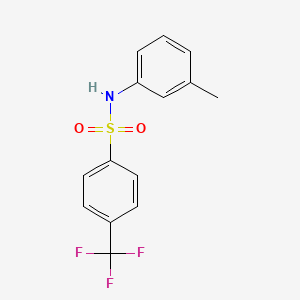
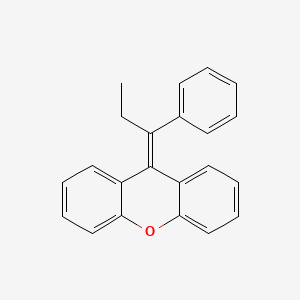
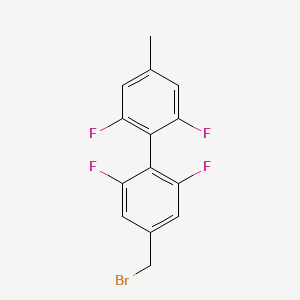
![5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15169032.png)
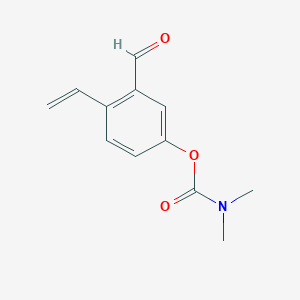
![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)
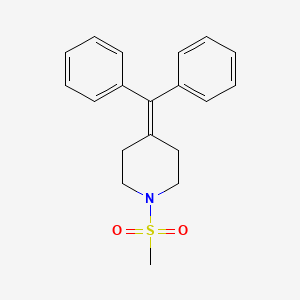
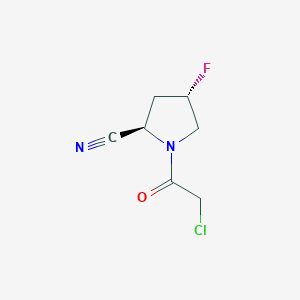
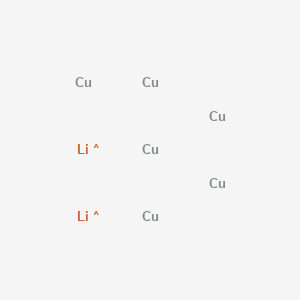
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL-](/img/structure/B15169066.png)
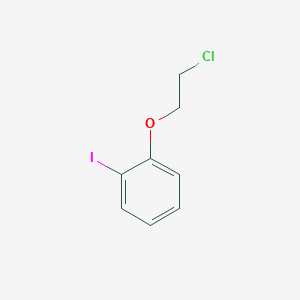
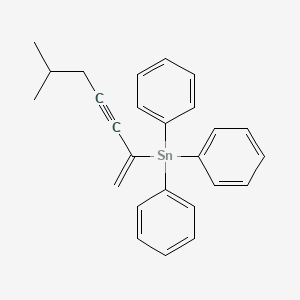
![(3R)-N-[(2H-Tetrazol-5-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B15169083.png)

